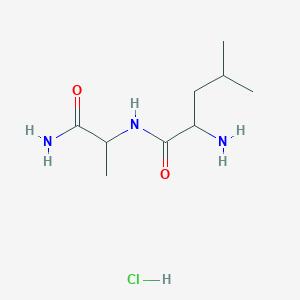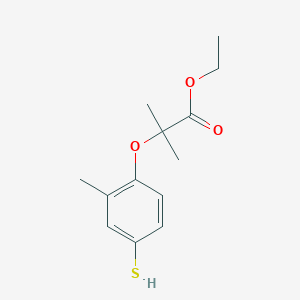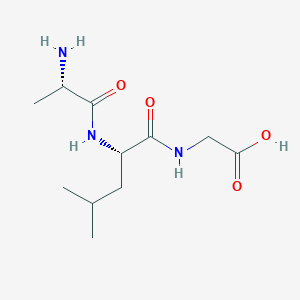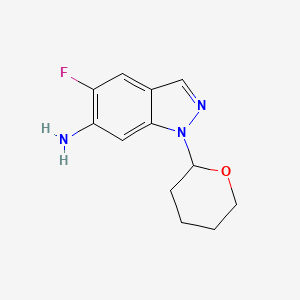![molecular formula C36H24F14IrN4P B13900633 [5,5'-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13900633.png)
[5,5'-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5,5’-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate is a complex organometallic compound. It features iridium at its core, coordinated with fluorinated phenyl and pyridinyl ligands, and is stabilized by hexafluorophosphate anions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5,5’-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate typically involves the coordination of iridium with the appropriate ligands under controlled conditions. The process may include:
Ligand Preparation: Synthesizing the fluorinated phenyl and pyridinyl ligands.
Coordination Reaction: Reacting these ligands with an iridium precursor, such as iridium trichloride, in the presence of a suitable solvent and under inert atmosphere.
Anion Exchange: Introducing hexafluorophosphate to replace other anions, stabilizing the final complex
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[5,5’-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate can undergo various chemical reactions, including:
Oxidation: The iridium center can be oxidized, altering its oxidation state and potentially changing the compound’s properties.
Reduction: Reduction reactions can revert the oxidized iridium back to its original state.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by others
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may require specific ligands and catalysts to facilitate the exchange .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state iridium complexes, while substitution reactions can produce a variety of iridium-ligand complexes .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation and C-H activation. Its unique electronic properties make it suitable for facilitating difficult transformations .
Biology and Medicine
While direct biological applications may be limited, derivatives of this compound could be explored for their potential in imaging and therapeutic applications due to their luminescent properties .
Industry
In industry, this compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which [5,5’-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate exerts its effects involves the interaction of its iridium center with substrates. The iridium can facilitate electron transfer processes, activate C-H bonds, and stabilize transition states, making it an effective catalyst. The fluorinated ligands also play a role in modulating the electronic environment around the iridium center .
Comparison with Similar Compounds
Similar Compounds
[Ir(ppy)3]: Tris(2-phenylpyridine)iridium(III) is a well-known compound used in OLEDs.
[Ir(bpy)3]: Tris(2,2’-bipyridine)iridium(III) is another similar compound with applications in photoredox catalysis
Uniqueness
[5,5’-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate is unique due to its highly fluorinated ligands, which enhance its stability and electronic properties. This makes it particularly suitable for applications requiring robust and efficient catalysts or materials with specific electronic characteristics .
Properties
Molecular Formula |
C36H24F14IrN4P |
|---|---|
Molecular Weight |
1001.8 g/mol |
IUPAC Name |
2-(4-fluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate |
InChI |
InChI=1S/C12H6F6N2.2C12H9FN.F6P.Ir/c13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;2*1-9-2-7-12(14-8-9)10-3-5-11(13)6-4-10;1-7(2,3,4,5)6;/h1-6H;2*2-3,5-8H,1H3;;/q;3*-1;+3 |
InChI Key |
MLMJLCKFNUCDSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=[C-]C=C(C=C2)F.CC1=CN=C(C=C1)C2=[C-]C=C(C=C2)F.C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-5H,6H,7H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13900555.png)
![tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13900561.png)
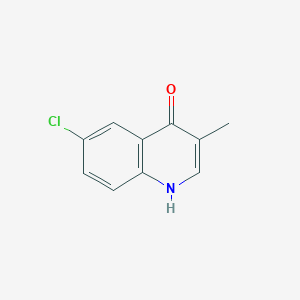
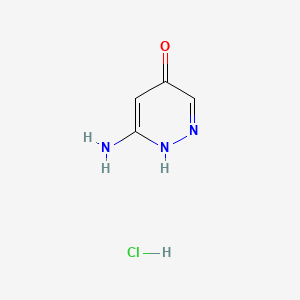

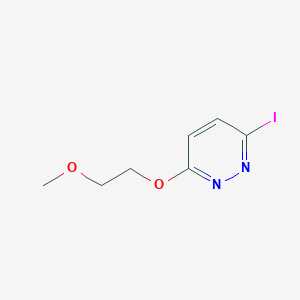
![Prop-2-enyl 6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13900582.png)

![Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane](/img/structure/B13900602.png)
![(2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide](/img/structure/B13900603.png)
